Cas no 2228883-01-8 (1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine)

1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine
- 1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine
- EN300-1998507
- 2228883-01-8
-
- インチ: 1S/C15H23NO/c1-11(2)17-13-8-6-5-7-12(13)14(3,4)15(16)9-10-15/h5-8,11H,9-10,16H2,1-4H3
- InChIKey: ZJGHQYCIARQPIK-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C)C1C=CC=CC=1C(C)(C)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 233.177964357g/mol
- どういたいしつりょう: 233.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998507-0.05g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1998507-0.5g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1998507-2.5g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1998507-1g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1998507-5g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1998507-5.0g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1998507-1.0g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1998507-0.1g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1998507-10.0g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1998507-0.25g |
1-{2-[2-(propan-2-yloxy)phenyl]propan-2-yl}cyclopropan-1-amine |
2228883-01-8 | 0.25g |
$1170.0 | 2023-09-16 |
1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228883-01-8 and Product Name: 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine
The compound identified by the CAS number 2228883-01-8 and the product name 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a cyclopropane ring fused with a phenyl group, further substituted with an alkoxy and an amine moiety, suggests a unique set of chemical properties that may be exploited for therapeutic purposes.
Recent research in the domain of structurally diverse compounds has highlighted the importance of cyclopropane derivatives in medicinal chemistry. Cyclopropane rings are known for their high reactivity and ability to modulate biological pathways through their strained geometry. This strain can be leveraged to enhance binding affinity and selectivity in drug design. The compound in question, 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine, incorporates such a structural motif, making it a promising candidate for further investigation.
The phenyl ring substituent in this molecule introduces additional complexity, which can influence both the electronic properties and the interactions with biological targets. Phenyl derivatives are widely recognized for their role in pharmaceuticals due to their ability to engage in π-stacking interactions and hydrophobic effects. These interactions are critical for the design of small-molecule drugs that require precise binding to biological macromolecules. The specific substitution pattern on the phenyl ring, coupled with the cyclopropane core, may confer unique pharmacological properties that differentiate this compound from others in its class.
In the context of current research trends, there is a growing interest in developing novel scaffolds that can exhibit multiple modes of action or enhanced efficacy against specific diseases. The structural features of 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine make it an attractive candidate for such studies. The combination of a cyclopropane ring and an amine group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for targeted therapeutic applications.
One particularly intriguing aspect of this compound is its potential as a precursor for more complex drug candidates. The cyclopropane ring can serve as a scaffold for further derivatization, enabling the exploration of diverse chemical space. This flexibility is crucial in drug discovery, where identifying novel structures that differ from existing drugs is essential for overcoming resistance mechanisms and improving patient outcomes. Researchers have been exploring various strategies to incorporate cyclopropane motifs into drug candidates, recognizing their potential as bioisosteres that can alter pharmacokinetic and pharmacodynamic profiles.
The alkoxy group attached to the phenyl ring in 1-{2-2-(propan-2-yloxy)phenylpropan-2-yl}cyclopropan-1-amine adds another layer of complexity, which may influence solubility, metabolic stability, and target interactions. Alkoxy-substituted aromatic compounds are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific length and position of the alkyl chain can be fine-tuned to optimize these properties, making this compound a valuable tool for medicinal chemists.
Recent advances in computational chemistry have enabled more efficient screening of novel compounds like 1-{2-(bis(propanoxy)methyl)phenyl}(methyl)cyclopropylamine (a related derivative). These computational methods allow researchers to predict binding affinities, metabolic stability, and other key properties before conducting experimental validation. This approach accelerates the drug discovery process by focusing efforts on the most promising candidates early in the development pipeline.
The amine group present in this molecule is another critical feature that may contribute to its pharmacological activity. Amines are common pharmacophores found in many drugs due to their ability to form hydrogen bonds with biological targets. The position and conformation of the amine group can significantly impact binding interactions, making it an important parameter to consider during lead optimization.
In summary, 1-{2-(bis(propanoxy)methyl)phenyl}(methyl)cyclopropylamine represents a structurally complex and potentially versatile compound with applications in pharmaceutical research. Its unique combination of cyclopropane, phenyl, alkoxy, and amine moieties suggests multiple avenues for exploration in drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation treatments.
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